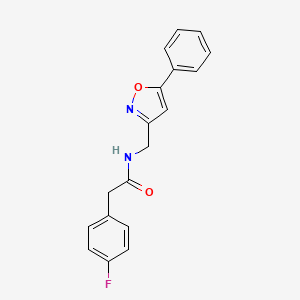

2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Description

2-(4-Fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a 5-phenylisoxazole moiety. The compound’s structure combines hydrophobic (fluorophenyl, phenylisoxazole) and hydrogen-bonding (acetamide) functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNNVWLZDKYDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the isoxazole ring could contribute to the compound’s stability and reactivity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Heterocyclic Core Modifications

- Isoxazole vs. Benzothiazoles, however, are associated with broader antimicrobial activity due to their sulfur atom’s electronegativity .

- Pyridazinone/Pyrimidinone Analogs: CID-49671233 () incorporates oxygen-rich heterocycles, which may improve solubility but reduce lipophilicity (LogP ~2.8 vs. ~3.2 for the target compound). These moieties are often linked to kinase inhibition or anti-inflammatory effects .

Substituent Effects

- Fluorophenyl Group : Present in both the target compound and CID-49671233, this group enhances metabolic stability and hydrophobic interactions. Its electron-withdrawing nature may strengthen binding to targets like enzymes or receptors .

- Phenylisoxazole vs. Phenoxy/Sulfamoyl: The target’s 5-phenylisoxazole lacks the hydrogen-bonding capacity of sulfamoyl groups (), which are critical for interactions with serine proteases or carbonic anhydrases. Conversely, the phenoxy group in ’s compound may confer higher rigidity, affecting conformational flexibility .

Acetamide Linker

- The acetamide linker is common across all analogs. Its orientation and substitution (e.g., methyl vs. chlorophenyl in ) influence binding specificity. For instance, chlorophenyl substitution in benzothiazole derivatives correlates with enhanced analgesic activity .

Biological Activity

2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a fluorophenyl moiety and an isoxazole ring, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

- Introduction of the Fluorophenyl Group : This step generally utilizes nucleophilic aromatic substitution.

- Acetamide Formation : The final step involves amidation to form the acetamide linkage .

The biological activity of 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance binding affinity, while the isoxazole ring contributes to the compound's stability and reactivity. Specific pathways and targets depend on the application being studied .

Case Studies and Research Findings

Recent studies have explored the compound's effects on different biological systems:

- Tyrosinase Inhibition : Research indicates that related compounds with similar scaffolds exhibit potent inhibition against mushroom tyrosinase, which is crucial for melanin production. For instance, compounds with a similar structure showed IC50 values ranging from 0.51 μM to >200 μM depending on structural modifications . The mechanism involves mixed-type inhibition, suggesting that these compounds can bind both to the active site and allosteric sites of tyrosinase .

- Cytotoxicity in Cancer Cells : In assays using B16F10 melanoma cells, compounds structurally related to 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide were evaluated for cytotoxic effects. At concentrations up to 5 μM over 72 hours, these compounds exhibited minimal cytotoxicity, indicating potential for therapeutic use without significant toxicity .

Data Table: Biological Activity Summary

| Activity | IC50 Value (μM) | Notes |

|---|---|---|

| Tyrosinase Inhibition | 0.51 - >200 | Varies with structural modifications |

| Cytotoxicity (B16F10 Cells) | >5 | Minimal cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.